N-(9H-fluoren-9-yl)-3-nitrobenzamide
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Overview
Description
N-(9H-fluoren-9-yl)-3-nitrobenzamide is an organic compound that features a fluorenyl group attached to a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9H-fluoren-9-yl)-3-nitrobenzamide typically involves the reaction of 9H-fluorene with 3-nitrobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may be optimized using industrial-scale chromatography or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
N-(9H-fluoren-9-yl)-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The fluorenyl group can be oxidized to form fluorenone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Aminobenzamide derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(9H-fluoren-9-yl)-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the fluorenyl group’s ability to emit light upon excitation.
Medicine: Studied for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antimicrobial agents.
Mechanism of Action
The mechanism of action of N-(9H-fluoren-9-yl)-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The fluorenyl group can intercalate with DNA, disrupting its function and leading to cell death. These properties make it a potential candidate for anticancer and antimicrobial therapies .
Comparison with Similar Compounds
Similar Compounds
- N-(9H-fluoren-9-ylmethoxy)carbonyloxy succinimide
- 9-Fluorenylmethyl chloroformate
- (Fluoren-9-ylmethoxy)carbonyl amino acid azides
Uniqueness
N-(9H-fluoren-9-yl)-3-nitrobenzamide is unique due to the presence of both a fluorenyl group and a nitrobenzamide moiety. This combination imparts distinct chemical and physical properties, such as fluorescence and reactivity, which are not commonly found in other similar compounds.
Properties
IUPAC Name |
N-(9H-fluoren-9-yl)-3-nitrobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O3/c23-20(13-6-5-7-14(12-13)22(24)25)21-19-17-10-3-1-8-15(17)16-9-2-4-11-18(16)19/h1-12,19H,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRKBYAFCVGUEDR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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